Cas no 91267-24-2 (Benzenamine, 4-(propylthio)-, hydrochloride)

Technical Introduction: Benzenamine, 4-(propylthio)-, hydrochloride is a chemically synthesized organic compound featuring a propylthio substituent at the para position of an aniline core, stabilized as its hydrochloride salt. This structure enhances solubility in polar solvents and improves handling stability. The compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive amine group allows for further functionalization, while the propylthio moiety contributes to unique electronic and steric properties. The hydrochloride form ensures consistent purity and shelf stability, making it suitable for precise applications in research and industrial processes.
Benzenamine, 4-(propylthio)-, hydrochloride structure
91267-24-2 structure
商品名:Benzenamine, 4-(propylthio)-, hydrochloride
CAS番号:91267-24-2
MF:C9H13NS.HCl
メガワット:203.73216
CID:1968446
PubChem ID:44784417

Benzenamine, 4-(propylthio)-, hydrochloride 化学的及び物理的性質

名前と識別子

    • Benzenamine, 4-(propylthio)-, hydrochloride
    • [4-(Propylthio)phenyl]amine hydrochloride
    • MFCD01191736
    • 91267-24-2
    • 4-(PROPYLSULFANYL)ANILINE HYDROCHLORIDE
    • 4-(Propylthio)aniline hydrochloride, AldrichCPR
    • [4-(Propylthio)phenyl]aminehydrochloride
    • [4-(Propylthio)phenyl]amine HCl
    • 4-propylsulfanylaniline;hydrochloride
    • MDL: MFCD01191736
    • インチ: InChI=1S/C9H13NS.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6H,2,7,10H2,1H3;1H
    • InChIKey: NIZMLJZTRGWZRP-UHFFFAOYSA-N
    • ほほえんだ: CCCSC1=CC=C(C=C1)N.Cl

計算された属性

  • せいみつぶんしりょう: 203.0535483Da
  • どういたいしつりょう: 203.0535483Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 97.7
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.3Ų

Benzenamine, 4-(propylthio)-, hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658355-10g
4-(Propylthio)aniline hydrochloride
91267-24-2 98%
10g
¥4417.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658355-25g
4-(Propylthio)aniline hydrochloride
91267-24-2 98%
25g
¥8729.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658355-1g
4-(Propylthio)aniline hydrochloride
91267-24-2 98%
1g
¥1204.00 2024-04-25
1PlusChem
1P00J4HU-5g
[4-(propylthio)phenyl]amine hydrochloride
91267-24-2 95%
5g
$240.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658355-5g
4-(Propylthio)aniline hydrochloride
91267-24-2 98%
5g
¥3549.00 2024-04-25
1PlusChem
1P00J4HU-1g
[4-(propylthio)phenyl]amine hydrochloride
91267-24-2 95%
1g
$72.00 2024-04-20
A2B Chem LLC
AI91490-5g
[4-(propylthio)phenyl]amine hydrochloride
91267-24-2 95%
5g
$212.00 2024-05-20
A2B Chem LLC
AI91490-1g
[4-(propylthio)phenyl]amine hydrochloride
91267-24-2 95%
1g
$61.00 2024-05-20

Benzenamine, 4-(propylthio)-, hydrochloride 関連文献

Benzenamine, 4-(propylthio)-, hydrochlorideに関する追加情報

Benzenamine, 4-(propylthio)-, hydrochloride: A Comprehensive Overview

Benzenamine, 4-(propylthio)-, hydrochloride, with the CAS number 91267-24-2, is a significant compound in the realm of pharmaceutical and chemical research. This compound, often referred to as 4-propylthiophenylamine hydrochloride, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both aromatic and thioether functional groups makes it a versatile intermediate in the synthesis of more complex molecules.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more amenable for various biochemical assays and pharmaceutical formulations. Its molecular structure, characterized by a benzene ring substituted with an amine group at the para position relative to a propylthio group, imparts specific electronic and steric properties that are exploited in drug design.

In recent years, the interest in 4-propylthiophenylamine hydrochloride has surged due to its role as a precursor in the synthesis of novel therapeutic agents. Researchers have been exploring its potential in developing treatments for neurological disorders, where its ability to interact with specific biological targets is of paramount importance. The compound's aromatic nature allows it to mimic certain natural neurotransmitters, providing a basis for designing selective modulators.

One of the most compelling aspects of Benzenamine, 4-(propylthio)-, hydrochloride is its utility in the development of small-molecule drugs. The thioether group introduces a degree of flexibility that can be exploited to optimize binding affinities and pharmacokinetic profiles. This has led to several studies focusing on derivatives of this compound, aiming to enhance their bioavailability and reduce potential side effects.

The pharmaceutical industry has been particularly interested in exploring the potential of 4-propylthiophenylamine hydrochloride as a scaffold for new drugs. Its structural motif is found in several approved medications, highlighting its importance as a building block in medicinal chemistry. The compound's ability to undergo further functionalization makes it a valuable asset in synthetic chemistry.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the properties of Benzenamine, 4-(propylthio)-, hydrochloride. Molecular modeling studies have revealed insights into its interactions with biological targets, which are crucial for designing drugs with high efficacy and selectivity. These computational approaches have complemented experimental efforts, providing a more holistic view of the compound's behavior.

The synthesis of 4-propylthiophenylamine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yields and purity. The process typically begins with the thiophilic substitution reaction between propylthiol and an appropriate benzene derivative, followed by conversion to the amine salt. Advances in catalytic systems have improved the efficiency of these reactions, making the synthesis more sustainable and scalable.

In addition to its pharmaceutical applications, Benzenamine, 4-(propylthio)-, hydrochloride has shown promise in material science research. Its unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers. These materials are essential components in flexible electronics and advanced sensors, where their ability to conduct electricity under specific conditions is highly valued.

The safety profile of 4-propylthiophenylamine hydrochloride is another critical aspect that has been thoroughly investigated. While it does not pose significant acute toxicity risks under controlled conditions, long-term exposure studies are necessary to fully understand its chronic effects. Researchers are employing various toxicological assays to assess its potential health impacts and ensure safe handling practices.

The regulatory landscape surrounding Benzenamine, 4-(propylthio)-, hydrochloride is also evolving. As new applications emerge, regulatory agencies are updating guidelines to ensure that its use complies with safety and environmental standards. This includes guidelines for industrial production, laboratory handling, and waste disposal. Compliance with these regulations is essential for responsible innovation in chemical research.

In conclusion,Benzenamine, 4-(propylthio)-, hydrochloride (CAS no 91267-24-2) represents a fascinating compound with diverse applications across pharmaceuticals and material science. Its unique structural features make it a valuable intermediate for drug development and an intriguing candidate for advanced materials. As research continues to uncover new possibilities for this compound,4-propylthiophenylamine hydrochloride is poised to play an increasingly important role in scientific advancements.

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